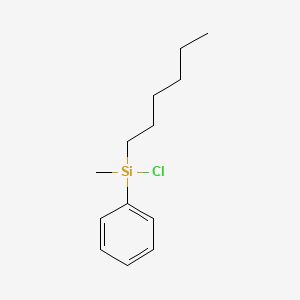

Phenylhexylmethyl chlorosilane

Description

BenchChem offers high-quality Phenylhexylmethyl chlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylhexylmethyl chlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-hexyl-methyl-phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAAMDYFQRZLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenylhexylmethylchlorosilane (CAS 139989-80-3): Chemical Structure, Properties, and Advanced Applications

Executive Summary

In the landscape of organosilicon chemistry, the strategic selection of silane reagents dictates the success of both API synthesis and chromatographic separations. Phenylhexylmethylchlorosilane (CAS 139989-80-3) is a highly specialized, asymmetric organosilane characterized by a chiral silicon center[1]. Unlike standard linear silanes, its unique architecture—featuring both a rigid aromatic ring and a flexible aliphatic chain directly bonded to silicon—provides an exceptional "steric umbrella." This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic behavior, and field-proven protocols for drug development and surface functionalization.

Chemical Structure & Fundamental Properties

Phenylhexylmethylchlorosilane, systematically named (chlorohexylmethylsilyl)benzene[2], possesses a chiral silicon atom bonded to four distinct substituents: a phenyl group, a hexyl chain, a methyl group, and a reactive chlorine atom.

This structure must not be confused with 6-phenylhexyldimethylchlorosilane (where the phenyl ring is tethered at the end of a hexyl chain)[3] or 6-phenylhexyltrichlorosilane[4]. The direct attachment of both the phenyl and hexyl groups to the silicon atom in CAS 139989-80-3 creates a highly crowded steric environment. This geometry heavily influences its hydrolytic stability and its behavior as a mixed-mode stationary phase precursor.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Phenylhexylmethylchlorosilane |

| IUPAC Name | (Chlorohexylmethylsilyl)benzene |

| CAS Number | 139989-80-3 |

| Molecular Formula | C13H21ClSi |

| Molecular Weight | 240.84 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Hydrolytic Sensitivity | Reacts rapidly with moisture to evolve HCl |

| Structural Feature | Chiral silicon center (Si bonded to Ph, Hex, Me, Cl) |

Mechanistic Insights: Reactivity & Stability

Organosilanes are widely utilized as protecting groups for reactive hydrogens in alcohols, amines, and carboxylic acids[5]. The causality behind choosing Phenylhexylmethylchlorosilane lies in its specific steric and electronic profile:

-

The Steric Umbrella Effect: The combination of a planar, rigid phenyl group and a sweeping, flexible hexyl group creates a formidable barrier against nucleophilic attack. Silyl ethers formed from this reagent are significantly more resistant to acidic hydrolysis than those formed from Trimethylsilyl chloride (TMSCl), bridging the stability gap between standard aliphatic silanes and bulky reagents like tert-Butyldiphenylsilyl chloride (TBDPSCl).

-

Dual-Mode Interactions: In surface chemistry, the direct Si-Aryl and Si-Alkyl bonds allow the modified surface to participate simultaneously in π−π stacking and hydrophobic van der Waals interactions[3].

Visualizations of Core Workflows

Figure 1: Nucleophilic catalysis and silylation mechanism of APIs.

Figure 2: Step-by-step surface modification of porous silica.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where physical or chemical cues confirm the success of each step.

Protocol 1: Silylation of an API Intermediate (Protecting Group Workflow)

This protocol is optimized for protecting sterically hindered secondary alcohols on complex API scaffolds.

-

Preparation: Dissolve the API (1.0 eq) and Imidazole (2.5 eq) in anhydrous Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that stabilizes the transition state. Imidazole is used in excess because it acts as both a nucleophilic catalyst (forming a highly reactive N-silylimidazolium intermediate) and an acid scavenger[5].

-

-

Addition: Add Phenylhexylmethylchlorosilane (1.2 eq) dropwise under an inert atmosphere at 0°C.

-

Causality: The silylation reaction is exothermic. Cooling prevents the thermal degradation of sensitive functional groups on the API.

-

-

Self-Validation (Visual Check): Monitor the reaction flask for the immediate formation of a dense white precipitate.

-

Validation: This precipitate is imidazolium chloride. Its formation is a direct, visual confirmation that the Si-Cl bond has been successfully cleaved and the silylation is actively proceeding. If the solution remains clear, the silane was likely pre-hydrolyzed by ambient moisture.

-

-

Workup: Quench the reaction with aqueous NaHCO3 and extract with hexanes.

-

Causality: The massive lipophilicity imparted by the phenyl and hexyl groups ensures the protected API partitions exclusively into the non-polar hexane layer, leaving DMF and salts in the aqueous phase.

-

Protocol 2: Silica Surface Modification (Mixed-Mode Stationary Phase)

Silane coupling agents are critical for modifying inorganic surfaces[6]. This protocol details the grafting of Phenylhexylmethylchlorosilane onto porous silica gel for HPLC applications.

-

Silica Dehydration: Dry porous silica gel (e.g., 5 µm particle size, 100 Å pore size) under vacuum at 150°C for 12 hours.

-

Causality: Removing physisorbed water is critical. If water is present, the chlorosilane will polymerize in bulk solution rather than forming a uniform monolayer on the silica surface.

-

-

Grafting: Suspend the dried silica in anhydrous toluene. Add Pyridine (1.5 eq relative to surface silanols) and an excess of Phenylhexylmethylchlorosilane. Reflux at 110°C for 24 hours.

-

Causality: Toluene’s high boiling point provides the necessary thermal energy to overcome the severe steric hindrance of the phenyl and hexyl groups, forcing the condensation with surface silanols.

-

-

Self-Validation (Solubility Check): Filter the silica and wash sequentially with toluene, methanol, and water.

-

Validation: Bare silica clumps in organic solvents and disperses in water. Successfully modified silica will exhibit the exact opposite behavior—it will float and repel water (superhydrophobicity), confirming successful surface grafting.

-

-

Quantitative Validation: Perform elemental analysis (Carbon %).

-

Validation: A carbon load between 8% and 12% quantitatively validates the ligand density, ensuring batch-to-batch reproducibility for chromatographic applications.

-

References

-

Gelest, Inc. "Phenyldimethylchlorosilane | Silanes". Gelest Product Specifications. [Link]

-

MDPI. "Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography". Molecules 2020, 25(21), 5058.[Link]

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. Benzene, (chlorohexylmethylsilyl)- | 139989-80-3 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. 6-Phenylhexyltrichlorosilane CAS 18035 33 1 | Changfu Chemical [cfsilicones.com]

- 5. Phenyldimethylchlorosilane | Silanes | Gelest [gelest.com]

- 6. tcichemicals.com [tcichemicals.com]

Reactivity and stability of Phenylhexylmethyl chlorosilane

The Reactivity and Stability of Phenylhexylmethylchlorosilane: A Comprehensive Guide for Advanced Synthesis and Derivatization

Executive Summary

Phenylhexylmethylchlorosilane (PHMCS, CAS No. 139989-80-3) is a highly specialized, sterically hindered organosilicon reagent[1][2]. Characterized by its molecular formula C13H21ClSi, it features a unique structural topology: a highly reactive silicon-chlorine core surrounded by a compact methyl group, a rigid electron-withdrawing phenyl ring, and a flexible, lipophilic hexyl chain. This whitepaper provides an in-depth analysis of its chemical reactivity, the hydrolytic stability of its derivatives, and its critical applications in pharmaceutical derivatization and the synthesis of advanced HPLC stationary phases[3][4].

Mechanistic Reactivity of the Si-Cl Bond

The reactivity of chlorosilanes is fundamentally governed by the electrophilicity of the silicon atom and the leaving group ability of the chloride ion. In PHMCS, the reaction proceeds via a bimolecular nucleophilic substitution mechanism (SN2@Si)[5].

However, the steric bulk of the hexyl and phenyl groups significantly alters the transition state thermodynamics. Unlike unhindered silanes (e.g., Trimethylchlorosilane), which hydrolyze almost instantaneously upon exposure to atmospheric moisture, PHMCS exhibits attenuated reactivity[6]. The hexyl chain provides a flexible steric shield, while the phenyl ring introduces rigid steric hindrance coupled with an electron-withdrawing inductive effect. To overcome this kinetic barrier during derivatization, a nucleophilic catalyst such as imidazole is strictly required. Imidazole attacks the Si-Cl bond to form a highly reactive N-silylimidazolium intermediate, which is subsequently attacked by the target nucleophile (e.g., an alcohol)[5].

Mechanistic pathway of PHMCS silylation catalyzed by imidazole.

Hydrolytic Stability of Phenylhexylmethylsilyl (PHMS) Ethers

Once a target molecule is derivatized with PHMCS, the resulting Phenylhexylmethylsilyl (PHMS) ether exhibits exceptional hydrolytic stability. The stability of silyl ethers is directly proportional to the steric shielding around the Si-O bond, which prevents the approach of water or hydroxide ions.

In drug development, PHMS derivatization is utilized to temporarily mask polar hydroxyl groups, drastically increasing the lipophilicity of the Active Pharmaceutical Ingredient (API) for cellular permeability assays or formulation. Furthermore, the phenyl ring serves as a strong chromophore, enhancing UV detectability during HPLC analysis[3][4].

Table 1: Comparative Hydrolytic Stability of Silyl Ethers (Estimated Half-lives at 25°C)

| Silyl Protecting Group | Structural Formula | Half-life at pH 2.0 | Half-life at pH 12.0 | Steric Shielding Factor |

| Trimethylsilyl (TMS) | -Si(CH3)3 | < 1 minute | < 1 minute | Minimal |

| Triethylsilyl (TES) | -Si(CH2CH3)3 | ~ 1.5 hours | ~ 12 hours | Moderate |

| Phenylhexylmethylsilyl (PHMS) | -Si(CH3)(C6H5)(C6H13) | ~ 18 hours | ~ 60 hours | High |

| tert-Butyldimethylsilyl (TBDMS) | -Si(CH3)2(t-Bu) | ~ 24 hours | > 100 hours | Very High |

Note: Data extrapolated from steric parameter models of hindered organosilanes. PHMS offers a "Goldilocks" profile—stable enough for complex multi-step synthesis and biological assays, yet cleavable under targeted fluoride treatment.

Applications in Chromatography: Phenyl-Hexyl Stationary Phases

Beyond API derivatization, PHMCS is a foundational reagent in the manufacturing of advanced HPLC stationary phases. By reacting PHMCS with the surface silanols of high-purity silica gel, manufacturers create "Phenyl-Hexyl" columns[3][4].

The dual nature of the PHMS ligand provides orthogonal selectivity compared to traditional C18 columns. The hexyl chain facilitates standard hydrophobic (dispersive) interactions, while the phenyl ring engages in π-π interactions with aromatic analytes. This makes Phenyl-Hexyl phases exceptionally powerful for resolving closely related aromatic isomers and highly polar drug metabolites[4].

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality of each step and embedding self-validation mechanisms within the protocol.

Protocol A: Silylation of a Complex API using PHMCS

Objective: To synthesize a lipophilic, UV-active PHMS ether of a polar API.

-

Preparation: Dissolve 1.0 eq of the target API in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: PHMCS is moisture-sensitive. Atmospheric water will competitively hydrolyze the Si-Cl bond, forming unreactive siloxanes and HCl[6].

-

-

Catalyst Addition: Add 2.5 eq of anhydrous Imidazole to the solution and stir until dissolved.

-

Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst to form the highly reactive N-silylimidazolium intermediate, and it functions as an acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed degradation of the API[5].

-

-

Reagent Addition: Cool the reaction to 0°C. Add 1.2 eq of PHMCS dropwise over 10 minutes.

-

Causality: The initial formation of the silylimidazolium species is exothermic. Cooling prevents thermal degradation and suppresses side reactions.

-

-

Self-Validation (Monitoring): After 2 hours at room temperature, analyze a 5 µL aliquot via Thin-Layer Chromatography (TLC) against the starting API.

-

Causality: The PHMS ether will exhibit a significantly higher Rf value (more lipophilic) and strong UV absorbance at 254 nm. The disappearance of the API spot validates reaction completion.

-

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Causality: NaHCO3 safely neutralizes any residual chlorosilane and imidazole hydrochloride without dropping the pH, which would risk premature cleavage of the newly formed PHMS ether[5].

-

Protocol B: Hydrolytic Stability Assay of PHMS Ethers

Objective: To empirically determine the half-life of the synthesized PHMS-API conjugate.

Self-validating workflow for determining PHMS ether hydrolytic stability.

-

Preparation of Matrix: Dissolve the purified PHMS-API in a minimal volume of acetonitrile (to ensure solubility) and dilute into three separate aqueous buffer systems: pH 2.0 (HCl/KCl), pH 7.4 (PBS), and pH 10.0 (Carbonate).

-

Causality: Testing across the physiological and extreme pH spectrum maps the stability profile required for gastrointestinal transit and systemic circulation.

-

-

Incubation: Place the samples in a shaking incubator at 37°C.

-

Self-Validating Sampling: At predefined intervals (0, 1, 4, 8, 24, 48 hours), extract a 100 µL aliquot. Immediately spike the aliquot with a known concentration of an Internal Standard (IS) (e.g., biphenyl) and quench by freezing at -80°C.

-

Causality: The internal standard corrects for any volumetric errors during extraction or injection, ensuring the quantitative degradation kinetics are absolute and self-validating.

-

-

Quantification: Analyze the samples via HPLC-UV. Plot the natural log of the remaining PHMS-API peak area ratio (Analyte/IS) versus time. The slope of the linear regression yields the degradation rate constant ( k ), from which the half-life ( t1/2=0.693/k ) is derived.

References

- Alfa Chemistry. "CAS 139989-80-3 Phenylhexylmethylchlorosilane - Organosilicon." alfa-chemistry.com.

- Key Organics. "Phenylhexylmethyl chlorosilane - Key Organics: 139989-80-3 | MFCD09037967 | C13H21ClSi." keyorganics.net.

- Benchchem. "Chlorotriphenylsilane | 76-86-8." benchchem.com.

- Dilman, A. D., et al. "Carbon−Carbon Bond Forming Reactions Mediated by Silicon Lewis Acids." Chemical Reviews - ACS Publications.

- Academia.edu. "stability indicating hplc method development: a review." academia.edu.

- SciSpace. "Hplc method development and validation: a review." scispace.com.

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. keyorganics.net [keyorganics.net]

- 3. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 4. scispace.com [scispace.com]

- 5. Chlorotriphenylsilane | 76-86-8 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

Navigating the Complexities of Phenylhexylmethyl Chlorosilane: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Phenylhexylmethyl Chlorosilane

Phenylhexylmethyl chlorosilane (C13H21ClSi) is an organosilicon compound that, like other chlorosilanes, serves as a versatile intermediate in organic synthesis and materials science.[1] Its unique combination of a phenyl, a hexyl, and a methyl group attached to a silicon-chlorine bond allows for the introduction of specific functionalities into target molecules. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and strict adherence to safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the essential precautions for the safe handling and storage of Phenylhexylmethyl chlorosilane, drawing upon established best practices for organochlorosilanes.

Core Tenets of Chlorosilane Safety

The primary hazard associated with Phenylhexylmethyl chlorosilane, and indeed all chlorosilanes, stems from its reactivity with water and other protic solvents. This reaction is vigorous and exothermic, leading to the release of corrosive hydrogen chloride (HCl) gas.[2][3] The formation of HCl in the presence of moisture, including ambient humidity, is the root cause of the severe respiratory, skin, and eye irritation associated with these compounds. Furthermore, many chlorosilanes are flammable, and their vapors can form explosive mixtures with air.[3]

A foundational principle of working with Phenylhexylmethyl chlorosilane is the rigorous exclusion of moisture from all aspects of its handling and storage. This principle informs every procedural recommendation that follows.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. The following table summarizes the key hazards associated with Phenylhexylmethyl chlorosilane, based on data from structurally similar compounds and general knowledge of chlorosilanes.

| Hazard Category | Description | Primary Mitigation Strategy |

| Reactivity | Reacts violently with water, alcohols, and other protic solvents to produce hydrogen chloride (HCl) gas.[2][3] | Strict moisture exclusion, use of inert atmosphere. |

| Corrosivity | Causes severe skin burns and eye damage due to the formation of HCl upon contact with moisture.[2][3] | Appropriate Personal Protective Equipment (PPE). |

| Flammability | Flammable liquid and vapor. Vapors can form explosive mixtures with air.[3] | Avoidance of ignition sources, use of explosion-proof equipment. |

| Toxicity | Harmful if swallowed or inhaled.[2] Inhalation of vapors or HCl gas can cause severe respiratory tract irritation.[3] | Engineering controls (fume hood), respiratory protection. |

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous material. For Phenylhexylmethyl chlorosilane, the following are mandatory:

-

Fume Hood: All manipulations of Phenylhexylmethyl chlorosilane must be conducted in a certified chemical fume hood with a face velocity appropriate for the volatility of the compound.

-

Inert Atmosphere: For reactions and transfers, the use of a dry, inert atmosphere (e.g., nitrogen or argon) is crucial to prevent hydrolysis. This can be achieved through techniques such as a Schlenk line or a glove box.

-

Emergency Equipment: A safety shower and eyewash station must be immediately accessible in the work area.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent personal exposure. The following table outlines the minimum required PPE for handling Phenylhexylmethyl chlorosilane.

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes/Face | Chemical splash goggles and a face shield.[5] | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |

| Hands | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally recommended. Always check the manufacturer's glove compatibility chart. Double-gloving can provide extra protection. |

| Body | Flame-resistant lab coat. | A lab coat made of a material that does not easily ignite is essential due to the flammability of the compound. |

| Respiratory | NIOSH-approved respirator with an acid gas cartridge. | A respirator is necessary when engineering controls may not be sufficient to maintain exposure below permissible limits, or during spill cleanup.[5] |

Logical Flow of Personal Protection:

Caption: Workflow for donning appropriate PPE before handling Phenylhexylmethyl chlorosilane.

Safe Handling Procedures: A Step-by-Step Approach

Adherence to a meticulous and well-rehearsed workflow is paramount when handling Phenylhexylmethyl chlorosilane.

Experimental Protocol: Transfer of Phenylhexylmethyl Chlorosilane under Inert Atmosphere

-

Preparation:

-

Ensure the work area in the fume hood is clean and free of clutter.

-

Gather all necessary glassware and ensure it is oven-dried and cooled under a stream of inert gas to remove any residual moisture.

-

Purge the reaction vessel and transfer lines with a dry, inert gas (nitrogen or argon).

-

-

Personal Protective Equipment:

-

Don all required PPE as outlined in the table above.

-

-

Transfer:

-

Using a clean, dry syringe or cannula, carefully transfer the desired amount of Phenylhexylmethyl chlorosilane from the storage container to the reaction vessel.

-

Perform the transfer slowly to avoid splashing.

-

Ensure that the inert gas flow is maintained throughout the transfer process to prevent the ingress of moist air.

-

-

Post-Transfer:

-

Securely cap the storage container immediately after the transfer.

-

Clean any residual material from the syringe or cannula by rinsing with a dry, aprotic solvent, followed by a quench with a suitable reagent (e.g., isopropanol) in a separate, designated waste container within the fume hood.

-

-

Cleanup:

-

Wipe down the work area with a dry cloth.

-

Properly dispose of all contaminated materials as hazardous waste.

-

Storage Requirements: Ensuring Long-Term Stability and Safety

The proper storage of Phenylhexylmethyl chlorosilane is as critical as its handling. The following guidelines must be strictly followed:

-

Container: Store in the original, tightly sealed container. The container material should be compatible with chlorosilanes (e.g., glass or stainless steel).

-

Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[6]

-

Incompatible Materials: Segregate from incompatible materials such as water, alcohols, bases, and oxidizing agents.[6] A dedicated, labeled storage cabinet for corrosive and flammable materials is recommended.

-

Inert Atmosphere: For long-term storage, consider storing the container within a desiccator or under an inert atmosphere to minimize contact with ambient moisture.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is essential.

Spill Response Protocol:

-

Evacuate and Alert:

-

Immediately evacuate the immediate area of the spill.

-

Alert colleagues and the laboratory supervisor.

-

If the spill is large or there is a risk of vapor inhalation, activate the fire alarm and evacuate the building.[7]

-

-

Assess the Spill:

-

From a safe distance, assess the extent of the spill.

-

For minor spills that you are trained and equipped to handle, proceed with cleanup. For major spills, await the arrival of the emergency response team.[8]

-

-

Personal Protective Equipment:

-

Don the appropriate PPE, including respiratory protection.[7]

-

-

Containment and Cleanup:

-

For liquid spills, contain the spill using a non-combustible absorbent material such as dry sand or diatomaceous earth. Do not use water or combustible materials like paper towels.[9]

-

Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[9]

-

-

Decontamination:

-

Once the bulk of the material has been removed, decontaminate the spill area with a suitable neutralizing agent (e.g., a solution of sodium bicarbonate), followed by a thorough rinse with water. Ensure adequate ventilation during this process as HCl gas will be generated.

-

-

Waste Disposal:

-

All contaminated materials, including absorbent materials and disposable PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[10]

-

Emergency Response Decision Tree:

Caption: Decision-making workflow for responding to a Phenylhexylmethyl chlorosilane spill.

Waste Disposal

All waste materials contaminated with Phenylhexylmethyl chlorosilane are considered hazardous waste.

-

Liquid Waste: Unused or waste Phenylhexylmethyl chlorosilane should be collected in a designated, labeled, and sealed container.

-

Solid Waste: Contaminated solid materials (e.g., absorbent pads, gloves, and disposable labware) should be collected in a separate, clearly labeled, and sealed container.

-

Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[2]

Conclusion

Phenylhexylmethyl chlorosilane is a valuable chemical intermediate, but its inherent reactivity demands a culture of safety and a commitment to rigorous handling and storage protocols. By understanding the hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this compound. The causality behind each precaution is rooted in the fundamental chemistry of chlorosilanes, and a deep understanding of these principles is the most effective tool for ensuring a safe working environment.

References

-

GELEST, INC. (2014, December 1). PHENYLMETHYLDICHLOROSILANE Safety Data Sheet. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

GELEST, INC. (2014, November 26). PHENYLMETHYLCHLOROSILANE Safety Data Sheet. Retrieved from [Link]

-

Rhode Island Department of Environmental Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

University of Toronto Mississauga. (2024, June 5). Chemical Spills. Retrieved from [Link]

-

Defence Science and Technology Laboratory. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

University of Colorado Colorado Springs. (2023, January 18). UCCS SAFE OPERATING PROCEDURE - Emergency and Safety Services. Retrieved from [Link]

-

Oakland University. (2025-2026). Spill Control/Emergency Response - EHSO Manual. Retrieved from [Link]

-

Stony Brook University. (n.d.). CHEMICAL SPILL RESPONSE PROCEDURES - Environmental Health and Safety. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

-

National Pesticide Safety Education Center. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from [Link]

-

Whritenour, J. A., & Holsapple, M. P. (2012). The selective peptide reactivity of chemical respiratory allergens under competitive and non-competitive conditions. Toxicology Letters, 214(2), 137-145. [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. gelest.com [gelest.com]

- 3. gelest.com [gelest.com]

- 4. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 5. epa.gov [epa.gov]

- 6. fishersci.com [fishersci.com]

- 7. dess.uccs.edu [dess.uccs.edu]

- 8. ehs.stonybrook.edu [ehs.stonybrook.edu]

- 9. umanitoba.ca [umanitoba.ca]

- 10. utm.utoronto.ca [utm.utoronto.ca]

Spectroscopic Profiling of Phenylhexylmethylchlorosilane: A Comprehensive Analytical Guide

Executive Summary

Phenylhexylmethylchlorosilane (CAS: 139989-80-3)[1] is a highly versatile, moisture-sensitive organosilicon building block used extensively in the synthesis of functionalized siloxanes, pharmaceutical intermediates, and specialized chromatographic stationary phases. Due to the presence of four distinct substituents on the silicon center (phenyl, hexyl, methyl, and chlorine), it presents a complex but highly diagnostic spectroscopic profile.

This whitepaper provides an authoritative, in-depth technical guide to the spectroscopic characterization of phenylhexylmethylchlorosilane (PHMCS) using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Electron Ionization Mass Spectrometry (EI-MS). Designed for researchers and drug development professionals, this guide emphasizes the causality behind spectral phenomena and provides self-validating, field-proven protocols to prevent data artifacts caused by hydrolysis.

Structural & Physical Profiling

-

Chemical Name: Phenylhexylmethylchlorosilane (or Chloro(hexyl)methylphenylsilane)

-

Molecular Formula: C₁₃H₂₁ClSi

-

Molecular Weight: 240.84 g/mol

-

Physical State: Colorless to pale yellow liquid (at standard temperature and pressure)

-

Chemical Reactivity: Highly susceptible to nucleophilic attack by water. Exposure to ambient moisture rapidly converts the Si-Cl bond to a silanol (Si-OH), which subsequently condenses to form a stable disiloxane (Si-O-Si) with the release of HCl gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the distinct electronic environments of PHMCS. The electronegative chlorine atom exerts a strong deshielding effect on the adjacent silicon nucleus and the alpha-protons, while the phenyl ring introduces magnetic anisotropy[2].

Spectral Data Interpretation

¹H NMR: The proton spectrum is divided into three distinct regions: the aromatic multiplet (7.35–7.65 ppm), the aliphatic hexyl chain (0.88–1.45 ppm), and the highly shielded Si-CH₃ singlet. The Si-CH₃ protons appear around 0.65 ppm, which is significantly downfield compared to tetramethylsilane (TMS, 0 ppm) due to the electron-withdrawing nature of the chlorine atom.

¹³C NMR: The carbon spectrum clearly resolves the aromatic carbons, the six distinct aliphatic carbons of the hexyl chain, and the Si-CH₃ carbon. The ipso-carbon of the phenyl ring is heavily deshielded (~134.5 ppm).

²⁹Si NMR: The ²⁹Si nucleus is highly sensitive to its coordination environment. Monochlorosilanes typically resonate in the +15 to +20 ppm range[3]. This positive chemical shift is a direct readout of the deshielding caused by the Si-Cl bond.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | 7.55 – 7.65 | Multiplet (m) | 2H | Phenyl (ortho) |

| ¹H | 7.35 – 7.45 | Multiplet (m) | 3H | Phenyl (meta, para) |

| ¹H | 1.20 – 1.45 | Multiplet (m) | 8H | Hexyl internal (-CH₂-)₄ |

| ¹H | 1.05 – 1.15 | Multiplet (m) | 2H | Hexyl alpha (Si-CH₂-) |

| ¹H | 0.88 | Triplet (t, J=7.0 Hz) | 3H | Hexyl terminal (-CH₃) |

| ¹H | 0.65 | Singlet (s) | 3H | Si-CH₃ |

Table 2: ¹³C and ²⁹Si NMR Assignments

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹³C | 134.5 | Phenyl (ipso) |

| ¹³C | 133.2, 130.1, 128.0 | Phenyl (ortho, para, meta) |

| ¹³C | 32.5, 31.4, 22.6, 17.5 | Hexyl internal (-CH₂-) |

| ¹³C | 14.1 | Hexyl terminal (-CH₃) |

| ¹³C | 1.5 | Si-CH₃ |

| ²⁹Si | +18.5 | Silicon center (Si-Cl) |

Self-Validating Protocol: Anhydrous NMR Acquisition

Causality: Even trace moisture in standard NMR solvents will hydrolyze the Si-Cl bond. A hydrolyzed sample will present a broad ¹H peak at ~4.5 ppm (Si-OH) or a shifted ²⁹Si peak near -5 ppm (indicative of Si-O-Si formation).

-

Solvent Preparation: Dry CDCl₃ over activated 4Å molecular sieves for a minimum of 24 hours prior to use.

-

Inert Transfer: Transfer all materials into an argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

-

Sample Formulation: Dissolve 15–20 mg of PHMCS in 0.6 mL of the dried CDCl₃.

-

Hermetic Sealing: Transfer the solution to a J. Young valve NMR tube to maintain a strict hermetic seal during transport to the spectrometer.

-

Acquisition: Acquire ¹H, ¹³C, and ²⁹Si spectra immediately. Use a relaxation delay (D1) of at least 10 seconds for ²⁹Si to account for its long T₁ relaxation time.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid confirmation of the functional groups attached to the silicon center. The most critical diagnostic feature of PHMCS is the Si-Cl stretching mode. Because silicon and chlorine are relatively heavy atoms and the bond is highly polar, this vibration occurs at a low frequency, typically between 460 and 490 cm⁻¹[4][5].

Vibrational Assignments

Table 3: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3070, 3050 | Weak | Aromatic C-H stretch |

| 2960, 2925, 2855 | Strong | Aliphatic C-H stretch (Hexyl, Methyl) |

| 1590, 1430 | Medium | Aromatic C=C stretch |

| 1255 | Strong | Si-CH₃ symmetric deformation (umbrella mode) |

| 1110 | Strong | Si-Phenyl stretch |

| 800 – 840 | Strong | Si-C aliphatic stretch / CH₃ rocking |

| 475 | Strong | Si-Cl stretch |

Self-Validating Protocol: Extended-Range ATR-FTIR

Causality: Standard Zinc Selenide (ZnSe) ATR crystals have a spectral cutoff around 650 cm⁻¹, rendering the critical Si-Cl peak (475 cm⁻¹) invisible. A monolithic diamond ATR crystal is required to access the far-IR region.

-

System Purge: Purge the FTIR spectrometer and the diamond ATR accessory with dry, oil-free nitrogen for 30 minutes to eliminate atmospheric water vapor.

-

Background: Collect a background spectrum under continuous nitrogen flow.

-

Sample Application: Apply a single drop of neat PHMCS directly onto the ATR crystal using a dry glass syringe.

-

Scanning: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

-

Decontamination: Immediately wipe the crystal with anhydrous hexanes. Failure to remove the sample promptly will result in ambient moisture cross-linking the silane into an intractable glass-like siloxane film on the sensor.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides definitive proof of molecular weight and structural connectivity. Alkylphenylsilanes undergo highly predictable fragmentation pathways under 70 eV ionization[6].

Isotopic Signatures and Fragmentation Causality

Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. Consequently, the molecular ion ([M]⁺) and any chlorine-containing fragments will present a distinct doublet separated by 2 m/z units.

The base peak in the spectrum is driven by alpha-cleavage. The loss of the largest alkyl group (the hexyl radical, -85 Da) is kinetically and thermodynamically favored because it relieves steric strain and yields the[Si(CH₃)(C₆H₅)Cl]⁺ cation. This silicenium ion is highly stable due to resonance delocalization from the adjacent phenyl ring's pi-system.

Fragmentation Data

Table 4: EI-MS Fragmentation (70 eV)

| m/z | Relative Abundance | Ion / Fragment | Mechanism |

|---|---|---|---|

| 240 / 242 | ~15% | [M]⁺ (C₁₃H₂₁ClSi)⁺ | Molecular Ion (³⁵Cl/³⁷Cl isotopic ratio 3:1) |

| 225 / 227 | ~10% | [M - CH₃]⁺ | Loss of methyl radical |

| 155 / 157 | 100% (Base Peak) | [M - C₆H₁₃]⁺ | Alpha-cleavage loss of hexyl radical |

| 119 | ~40% |[Si(CH₃)(C₆H₅)]⁺ | Sequential loss of Cl radical from m/z 155 |

Self-Validating Protocol: EI-GC-MS Acquisition

-

Dilution: Prepare a 1 mg/mL solution of PHMCS in strictly anhydrous GC-grade hexane.

-

Injection: Inject 1 µL into a GC-MS system equipped with a non-polar column (e.g., 5% phenyl / 95% dimethylpolysiloxane).

-

Inlet Parameters: Set the inlet temperature to 250°C and operate in split mode (1:50) to prevent column overloading.

-

Thermal Gradient: Hold the oven at 80°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

-

Ionization: Operate the MS in EI mode at 70 eV, scanning m/z 50 to 400.

Analytical Workflow Visualization

To ensure absolute scientific integrity and prevent sample degradation, the following workflow must be adhered to when verifying the structure of moisture-sensitive chlorosilanes.

Fig 1: Inert-atmosphere analytical workflow for the spectroscopic validation of chlorosilanes.

References

- Alfa Chemistry. "CAS 139989-80-3 Phenylhexylmethylchlorosilane - Organosilicon." Alfa Chemistry Catalog.

- Williams, E.A. "NMR spectroscopy of organosilicon compounds." The Chemistry of Organic Silicon Compounds.

- Smith, A. Lee. "The Infrared Spectra of the Methyl Chlorosilanes." The Journal of Chemical Physics.

- MDPI. "Infrared Spectroscopy Studies of Aluminum Oxide and Metallic Aluminum Powders, Part II: Adsorption Reactions of Organofunctional Silanes." Materials.

- ACS Publications. "Acceleration Effects of Phosphine Ligands on the Rhodium-Catalyzed Dehydrogenative Silylation and Germylation of Unactivated C(sp3)–H Bonds." The Journal of Organic Chemistry.

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. (PDF) The chemistry of organic silicon compounds (1989) | Zvi Rappoport | 2998 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction [pubs.sciepub.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Phenylhexylmethyl chlorosilane and its role in organosilicon chemistry

Engineering Stereospecificity and Surface Dynamics: The Role of Phenylhexylmethylchlorosilane in Advanced Organosilicon Chemistry

Executive Summary

Phenylhexylmethylchlorosilane (PHMCS, CAS 139989-80-3) is a highly specialized, chiral-at-silicon organosilane characterized by the molecular formula C13H21ClSi . Featuring four distinct substituents—a phenyl group, a hexyl chain, a methyl group, and a reactive chlorine atom—radiating from a central silicon atom, PHMCS is a critical building block in modern organosilicon chemistry. This whitepaper explores the mechanistic behavior of PHMCS, its utility as a chiral derivatizing agent in drug development, and its application in engineering advanced, sterically hindered stationary phases for high-performance liquid chromatography (HPLC).

Mechanistic Causality: The SN2@Si Pathway

The fundamental reactivity of PHMCS is governed by the highly polarized Si–Cl bond, which is highly susceptible to nucleophilic attack. The silylation of nucleophiles by PHMCS proceeds via a bimolecular nucleophilic substitution at silicon ( SN2@Si ).

Unlike carbon, which forms a transient, high-energy transition state during SN2 reactions, the larger atomic radius and accessible low-lying σ∗ orbitals of silicon allow for the formation of a stabilized pentacoordinate intermediate[1]. The incoming nucleophile (e.g., an alcohol or amine) attacks the electrophilic silicon center, causing the Si–Cl bond to lengthen. The departure of the chloride leaving group typically results in a strict inversion of the stereochemical configuration at the silicon center. This predictable stereospecificity is a critical factor when utilizing PHMCS for enantioselective synthesis[1][2].

Fig 1: The SN2@Si pentacoordinate transition state mechanism for PHMCS silylation.

Applications in Drug Development

In modern medicinal chemistry, the isosteric replacement of carbon with silicon (the C/Si switch) is a powerful strategy to modulate the pharmacokinetic properties of drug candidates[3]. Silicon's larger covalent radius and lower electronegativity compared to carbon fundamentally alter a molecule's lipophilicity and metabolic stability.

PHMCS serves as a critical synthon for synthesizing silicon-stereogenic active pharmaceutical ingredients (APIs). The precise spatial arrangement of the phenyl and hexyl groups dictates target receptor binding affinity and can improve blood-brain barrier penetration[4]. Furthermore, in analytical drug development, PHMCS is deployed as a Chiral Derivatizing Agent (CDA). By reacting with racemic mixtures of API alcohols or amines, PHMCS forms diastereomers that can be easily resolved and quantified via NMR spectroscopy or HPLC, allowing for rigorous determination of enantiomeric purity[5].

Applications in Chromatography: Silica Surface Modification

In chromatographic applications, grafting PHMCS onto porous silica creates a highly sterically hindered, chiral-at-silicon stationary phase. Unlike traditional "phenylhexyl" phases (where a phenyl ring simply terminates a linear hexyl chain), the PHMCS-modified surface features phenyl, hexyl, and methyl groups radiating independently from the anchoring silicon atom[6][7].

This unique architectural geometry provides a rigid, umbrella-like steric shield that protects the underlying labile siloxane (Si–O–Si) bonds from hydrolytic cleavage in aggressive aqueous mobile phases. Simultaneously, it offers distinct interaction vectors: hydrophobic retention via the hexyl chain, π−π electron interactions via the phenyl ring, and stereoselective recognition via the chiral silicon center[6][8].

Fig 2: Step-by-step workflow for amine-promoted surface functionalization of silica.

Quantitative Data: Silane Reagent Comparison

To understand the operational niche of PHMCS, it must be compared against standard chlorosilanes. The extreme steric bulk of PHMCS drastically reduces its spontaneous reactivity rate, necessitating the use of nucleophilic catalysts (like imidazole) to drive silylation.

Table 1: Comparative Kinetic and Physicochemical Profile of Common Chlorosilanes

| Silane Reagent | Molecular Formula | Steric Bulk (Relative) | Reactivity ( krel ) | Primary Application |

| Trimethylchlorosilane (TMSCl) | C3H9ClSi | Minimal | Very High | Transient protection of alcohols |

| tert-Butyldimethylchlorosilane (TBDMSCl) | C6H15ClSi | High | Moderate | Stable, long-term alcohol protection |

| Phenyltrichlorosilane | C6H5Cl3Si | Moderate | High | Cross-linking, bulk silica modification |

| Phenylhexylmethylchlorosilane | C13H21ClSi | Very High | Low (Catalyst Req.) | Chiral derivatization, custom HPLC phases |

Experimental Protocols (Self-Validating Systems)

Protocol 1: Enantioselective Derivatization of a Prochiral API Intermediate

This protocol utilizes PHMCS to establish a chiral silicon center on a drug intermediate.

-

Preparation: Flame-dry all glassware and purge with inert N2 gas.

-

Causality: Chlorosilanes are highly electrophilic and will react preferentially with ambient atmospheric moisture to form unreactive siloxane dimers[2].

-

-

Solvation: Dissolve 1.0 equivalent of the target API alcohol in anhydrous dichloromethane (DCM).

-

Catalytic Activation: Add 2.0 equivalents of anhydrous imidazole and cool the reaction vessel to 0°C.

-

Causality: Imidazole acts as a nucleophilic catalyst, attacking PHMCS to form a highly reactive N-silylimidazolium intermediate. This lowers the activation energy required for the sterically hindered API alcohol to attack. Cooling to 0°C suppresses non-specific background reactions, ensuring stereochemical inversion proceeds with high enantiomeric fidelity.

-

-

Coupling: Add 1.2 equivalents of PHMCS dropwise over 15 minutes.

-

Maturation: Remove the ice bath, warm to room temperature, and stir for 4 hours.

-

Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual HCl and extract the silylated organic product using ethyl acetate.

Protocol 2: Amine-Promoted Surface Functionalization of Silica

This protocol details the grafting of PHMCS onto silica nanoparticles to create a custom stationary phase.

-

Pretreatment: Heat porous bare silica gel to 200°C under a deep vacuum for 4 hours.

-

Causality: This thermal treatment completely desorbs physisorbed water layers while preserving the critical surface silanol (Si–OH) groups required for covalent grafting[8].

-

-

Suspension: Suspend the activated silica in anhydrous toluene.

-

Reagent Addition: Add a 3-fold molar excess of PHMCS followed by 3.5 equivalents of triethylamine ( Et3N ).

-

Causality: Direct silanization generates HCl, which can degrade the delicate silica matrix and cause reversible cleavage of the newly formed siloxane bonds. Et3N acts as an acid scavenger, driving the equilibrium forward by irreversibly precipitating out as an amine hydrochloride salt[8].

-

-

Reflux: Heat the suspension to reflux (110°C) for 24 hours.

-

Causality: The substantial steric bulk of the phenyl, hexyl, and methyl groups requires high thermal energy to achieve a dense, uniform monolayer on the silica surface.

-

-

Purification: Filter the functionalized silica and wash sequentially with toluene, methanol, and diethyl ether to remove unreacted silane and trapped Et3N⋅HCl salts.

-

Curing: Cure the functionalized silica at 110°C for 2 hours to condense any remaining adjacent silanol groups, finalizing the rigid stationary phase matrix.

References

-

[6] Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. MDPI. Available at: [Link]

-

[3] Drug design based on the carbon/silicon switch strategy. Semantic Scholar. Available at: [Link] (Redirected via Grounding API)

-

[4] Stereospecific Synthesis of Silicon-Stereogenic Optically Active Silyl. ChemRxiv. Available at: [Link]

-

[8] Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

[1] Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier. ResearchGate. Available at: [Link]

-

[5] Investigation of chiral silicon compounds for the determination of enantiomeric purity. Open Research Online. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Silylation - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. oro.open.ac.uk [oro.open.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. 6-Phenylhexyltrichlorosilane CAS 18035 33 1 | Changfu Chemical [cfsilicones.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Dual Nature of Chlorosilanes

An In-Depth Technical Guide to the Health and Safety Hazards of Chlorosilanes for Research Professionals

Chlorosilanes are a class of reactive organosilicon compounds characterized by at least one silicon-chlorine (Si-Cl) bond.[1] These compounds, typically colorless to light-yellow liquids with pungent odors, are foundational intermediates in the synthesis of a vast array of materials, including silicones, sealants, adhesives, and coatings.[1][2] Their utility in pharmaceutical and materials science is significant, particularly in the production of ultrapure silicon for the semiconductor industry.[1] However, the very reactivity that makes them indispensable also renders them profoundly hazardous. This guide provides a detailed examination of these hazards, offering a framework for their safe handling and management in a research environment, grounded in the causality of their chemical nature.

Section 1: The Core Hazard – Violent Hydrolytic Reactivity

The principal danger of all chlorosilanes stems from their aggressive and exothermic reaction with protic substances, most notably water. Upon contact with moisture, even ambient humidity in the air, they rapidly hydrolyze.[1][3][4] This reaction has two primary hazardous consequences:

-

Generation of Hydrogen Chloride (HCl): The hydrolysis of the Si-Cl bond produces silanols and significant quantities of hydrogen chloride gas.[1][4] HCl is a toxic and highly corrosive gas that forms hydrochloric acid upon contact with any moisture, including the water present in skin, eyes, and the respiratory tract. The acute toxicity of most chlorosilane exposures is directly attributable to the corrosive effects of the generated HCl.[4][5][6][7]

-

Generation of Flammable Hydrogen Gas: A subset of these compounds, known as hydrochlorosilanes (containing at least one silicon-hydrogen, Si-H, bond), presents a dual threat. In addition to HCl, their reaction with water liberates flammable hydrogen (H₂) gas, creating a significant fire and explosion hazard.[3][8]

This fundamental reactivity is the root cause of the majority of health and safety issues associated with these chemicals.

Caption: Hydrolysis reaction of chlorosilanes with water.

Section 2: Health Hazards Profile

Exposure to chlorosilanes can result in severe acute and chronic health effects, primarily due to their corrosive nature and that of their hydrolysis byproducts.[8]

Acute Exposure

Immediate health effects can occur upon contact with chlorosilane liquids or vapors.[9] The severity depends on the concentration and duration of exposure.

-

Respiratory Tract: Inhalation is a primary exposure route. The generated HCl causes severe irritation to the nose, throat, and lungs, leading to coughing, choking, wheezing, and shortness of breath.[5][9][10] High concentrations can cause chemical pneumonitis and potentially fatal pulmonary edema, where fluid accumulates in the lungs.[5][11] The onset of pulmonary edema may be delayed for several hours post-exposure.[11]

-

Skin Contact: Direct contact with liquid chlorosilanes causes severe, deep, and painful chemical burns.[5][9][10] The material rapidly destroys tissue due to its inherent corrosivity and the immediate formation of hydrochloric acid.

-

Eye Contact: The eyes are extremely vulnerable. Splashes of liquid or high concentrations of vapor can cause severe corrosive damage, potentially leading to permanent corneal opacity and loss of sight.[5][12]

-

Ingestion: Swallowing liquid chlorosilanes can cause catastrophic corrosive burns to the mouth, esophagus, and stomach, which can lead to perforation and be fatal.[8][12]

| Exposure Route | Acute (Short-Term) Effects | Chronic (Long-Term) Effects |

| Inhalation | Severe irritation of nose, throat, and lungs; coughing, wheezing, shortness of breath; chemical pneumonitis, pulmonary edema.[5][9][11] | Development of chronic bronchitis with persistent cough and phlegm; ulceration of nasal mucous membranes.[5][9][10][11] |

| Skin Contact | Severe, painful chemical burns; deep tissue damage.[5][9][10] | Irritant dermatitis from repeated contact with dilute solutions or mists.[5] |

| Eye Contact | Extreme irritation, severe corrosive damage, heavy tearing (lachrymation); potential for permanent vision loss.[5][12] | Conjunctivitis from chronic exposure.[5] |

| Ingestion | Severe corrosive burns of the mouth, esophagus, and stomach; potential for organ perforation and death.[5][8][12] | Not a typical route for chronic exposure in an occupational setting. |

Chronic Exposure

Repeated or prolonged exposure to lower concentrations of chlorosilanes or their HCl byproduct can lead to cumulative health effects.[5] This may include the development of chronic bronchitis, irritant dermatitis, and erosion of dental enamel from airborne HCl.[5][9][10]

Section 3: Physical Hazards

Beyond their physiological impact, chlorosilanes present significant physical dangers in the laboratory.

-

Flammability and Explosivity: Many chlorosilanes are flammable liquids with low flash points, and some are pyrophoric, meaning they can ignite spontaneously on contact with air.[3][4][13] Their vapors are typically heavier than air and can accumulate in low-lying areas, traveling to a distant ignition source and flashing back.[8][13]

-

Reactivity and Incompatibility: Their violent reaction with water can lead to a dangerous pressure buildup if it occurs within a sealed container.[3] They are also incompatible with a wide range of other chemicals, including acids, bases, alcohols, and oxidizing agents, with which they can react vigorously.[13][14]

| Compound | CAS No. | Boiling Point | Flash Point | Key Physical Hazards |

| Trichlorosilane | 10025-78-2 | 31.8 °C | -27 °C | Spontaneously flammable in air; reacts with water to form flammable H₂ gas.[5][8] |

| Dimethyldichlorosilane | 75-78-5 | 70 °C | -9 °C | Flammable liquid and vapor; reacts vigorously with water.[13] |

| Trimethylchlorosilane | 75-77-4 | 57 °C | -27 °C | Highly flammable liquid and vapor; reacts with water.[4][8] |

| Silicon Tetrachloride | 10026-04-7 | 57.6 °C | Non-flammable | Non-flammable but reacts violently with water to produce dense HCl fumes.[8] |

Section 4: A Proactive Defense – The Hierarchy of Controls

A multi-layered approach to safety is mandatory. The hierarchy of controls provides a systematic framework for mitigating the risks associated with chlorosilanes, prioritizing the most effective measures.

Caption: The hierarchy of controls for mitigating chemical hazards.

-

Engineering Controls: This is the most critical layer for protecting personnel.

-

Chemical Fume Hood: All operations involving chlorosilanes must be conducted within a certified chemical fume hood with adequate airflow.[15]

-

Ventilation: Use of enclosed systems and local exhaust ventilation is paramount to prevent vapor accumulation.[9]

-

Emergency Facilities: An emergency eyewash station and safety shower must be immediately accessible (<10 seconds travel time) from the work area.[9][14][15]

-

Inert Atmosphere: Systems for transferring chlorosilanes should be inerted with a dry gas like nitrogen to prevent contact with moist air.[5]

-

Grounding and Bonding: All containers and equipment must be grounded and bonded to prevent static electricity discharge, which can ignite flammable vapors.[5][15]

-

-

Administrative Controls: These are work practices and procedures that reduce exposure.

-

Training: All personnel must receive comprehensive, documented training on the specific hazards of chlorosilanes, safe handling procedures, and emergency response before beginning work.[12][16]

-

Standard Operating Procedures (SOPs): Detailed, site-specific SOPs for every process involving chlorosilanes must be written and strictly followed.

-

Restricted Access: Areas where chlorosilanes are used and stored should be clearly marked and access should be restricted to authorized personnel.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It is not a substitute for them.[12]

| Protection Type | Required PPE | Causality and Rationale |

| Eye/Face | Tightly fitting chemical splash goggles AND a full-face shield.[9][12][15] | Goggles protect against vapor and small splashes. The face shield is mandatory to protect the entire face from the violent, exothermic splashes that can occur during hydrolysis. Contact lenses must not be worn as they can trap chemicals against the eye.[15][16] |

| Skin/Body | Chemical-resistant gloves (Neoprene or Nitrile rubber), double-gloving recommended. Flame-resistant (FR) lab coat. Full-length pants and closed-toe shoes.[14][15] | Specific glove materials are required to resist permeation. An FR lab coat protects against flash fires. Complete skin coverage is essential to prevent any contact with the corrosive liquid.[15] |

| Respiratory | A NIOSH-approved full-face respirator with an organic vapor/acid gas cartridge may be required if there is a potential to exceed exposure limits or for emergency response.[15][17] | This protects against inhalation of both the parent chlorosilane vapor and the highly irritating HCl gas produced upon its release. A formal respiratory protection program is required for respirator use.[15] |

Section 5: Protocol for Safe Laboratory Handling

The following is a generalized protocol. It must be adapted into a detailed, process-specific SOP.

-

Preparation:

-

Verify that the chemical fume hood is certified and functioning correctly (check airflow monitor).

-

Ensure the work area is clear of incompatible materials, especially water, alcohols, and bases.

-

Confirm that an emergency eyewash and safety shower are accessible and unobstructed.[15]

-

Have spill control materials (e.g., dry sand, absorbent pads) and a Class B dry chemical or CO₂ fire extinguisher readily available.[15]

-

Don all required PPE (goggles, face shield, FR lab coat, double gloves, etc.).

-

-

Chemical Transfer:

-

Ensure both the source container and the receiving vessel are securely grounded and bonded to prevent static discharge.[5][15]

-

If transferring under an inert atmosphere, ensure the nitrogen line is equipped with a bubbler or check valve to prevent backflow.

-

Perform all transfers slowly and carefully within the fume hood to minimize splashing.

-

-

Reaction and Work-Up:

-

Conduct all reactions within the fume hood.

-

When quenching a reaction containing chlorosilanes, add the quenching agent slowly to a well-stirred solution to control the exothermic reaction. Never add water directly to a large quantity of chlorosilane.

-

-

Decontamination and Cleanup:

-

Decontaminate all glassware and equipment that has been in contact with chlorosilanes. This is typically done by slowly rinsing with a non-reactive solvent (e.g., hexane) followed by a slow addition of a reactive quenching agent like isopropanol, and finally water.

-

Wipe down the work surface in the fume hood.

-

Do not mix chlorosilane waste with other waste streams.[15]

-

Wash hands and any exposed skin thoroughly with soap and water after removing PPE.[15]

-

Section 6: Emergency Response Protocols

Immediate and correct response is critical. All personnel must be trained on these procedures.

Caption: A decision tree for responding to chlorosilane emergencies.

First Aid

First aid should be started immediately in all cases of contact.[16]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[15][16] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush the eyes with large amounts of water for a minimum of 15-30 minutes, holding the eyelids open.[9][16] Continue flushing during transport to a medical facility. Seek immediate medical attention.[12]

-

Inhalation: Remove the person to fresh air.[14][17] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate emergency medical help.[9][17]

-

Ingestion: Do NOT induce vomiting.[12][17] Rinse the mouth with water. Seek immediate medical attention.[18]

Spills and Leaks

-

Evacuate all personnel from the immediate area and control entry.[10]

-

Eliminate all ignition sources.

-

If the spill is small, cover it with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

-

Collect the absorbed material using non-sparking tools and place it in a loosely covered, labeled container for disposal.[19]

-

NEVER use water to clean up a chlorosilane spill, as this will accelerate the release of hazardous HCl gas.[8][12][19]

Fire

-

Personnel safety is the top priority; evacuate the area and activate the fire alarm.

-

DO NOT use water as a direct extinguishing agent, as it will react violently.[8][12][19] Water can be used as a fog to cool surrounding containers and protect personnel.[8]

-

For small fires, use a dry chemical or carbon dioxide (CO₂) extinguisher.[8] Alcohol-resistant foam may be effective for larger fires but will still react with the chlorosilane.[5][19]

-

Be aware that using dry chemical extinguishers on hydrochlorosilanes (e.g., trichlorosilane) can release flammable hydrogen gas, which may ignite explosively.[8]

Conclusion

Chlorosilanes are powerful chemical building blocks whose utility is matched by their significant hazards. Their danger is fundamentally rooted in a violent reactivity with water, which produces highly corrosive hydrogen chloride and, in some cases, flammable hydrogen gas. Safe utilization in a research setting is not merely a matter of caution, but a requirement for a systematic and multi-layered safety approach. By understanding the chemical causality behind the hazards and rigorously implementing the hierarchy of controls—from mandatory engineering solutions like fume hoods to detailed administrative procedures and correct PPE usage—researchers can mitigate these risks and harness the synthetic power of chlorosilanes responsibly.

References

- New Jersey Department of Health and Senior Services. (2004). Hazardous Substance Fact Sheet: Chlorophenyltrichlorosilane.

- Centre Européen des Silicones (CES). CES--Safe Handling of Chlorosilanes. Scribd.

- ECHEMI. Chlorosilane SDS, 13465-78-6 Safety Data Sheets.

- HowUtilize. (n.d.). 06 08 02 Waste containing hazardous chlorosilanes*.

- Gelest, Inc. (2017). CHLOROSILANE, 95% - Safety Data Sheet.

- BenchChem. (2025). Personal protective equipment for handling Chloro(isopropyl)silane.

- Silico. (n.d.). High-Purity Chloro Silanes for Industrial Applications.

- ChemicalBook. CHLOROSILANE (13465-78-6).

- Organisation for Economic Co-operation and Development (OECD). SIDS INITIAL ASSESSMENT PROFILE: Alkyl chlorosilanes.

- National Oceanic and Atmospheric Administration (NOAA). Chlorosilanes - CAMEO Chemicals.

- CymitQuimica. CAS 13465-78-6: Chlorosilane.

- Silicones Environmental, Health and Safety Council (SEHSC). (2017). GLOBAL SAFE HANDLING OF CHLOROSILANES.

- Santa Cruz Biotechnology. Trichlorosilane Safety Data Sheet.

- National Oceanic and Atmospheric Administration (NOAA). CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. - CAMEO Chemicals.

- American Industrial Hygiene Association (AIHA). (2022). ERPG: Trichlorosilane.

- New Jersey Department of Health and Senior Services. (2010). Hazardous Substance Fact Sheet: Methyl Chlorosilane.

- Silicones Europe. (2021). GLOBAL SAFE HANDLING OF CHLOROSILANES.

- ChemicalBook. Trichlorosilane - Safety Data Sheet.

- International Programme on Chemical Safety (IPCS). ICSC 1587 - METHYLCHLOROSILANE.

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). CHLOROSILANES. In Eighteenth Interim Report of the Committee on Acute Exposure Guideline Levels.

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2011). CHLOROSILANES. In Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels: Part A.

- National Oceanic and Atmospheric Administration (NOAA). CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. - CAMEO Chemicals.

Sources

- 1. silicorex.com [silicorex.com]

- 2. CAS 13465-78-6: Chlorosilane | CymitQuimica [cymitquimica.com]

- 3. CHLOROSILANE | 13465-78-6 [amp.chemicalbook.com]

- 4. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. CHLOROSILANES - Eighteenth Interim Report of the Committee onAcute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. silicones.eu [silicones.eu]

- 9. nj.gov [nj.gov]

- 10. nj.gov [nj.gov]

- 11. ICSC 1587 - METHYLCHLOROSILANE [inchem.org]

- 12. globalsilicones.org [globalsilicones.org]

- 13. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. gelest.com [gelest.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scribd.com [scribd.com]

- 17. echemi.com [echemi.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. CHLOROSILANES, TOXIC, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: Surface Modification of Silica Nanoparticles with Phenylhexylmethylchlorosilane (PHMCS)

Introduction & Rationale

Silica nanoparticles (SiNPs) are foundational materials in drug delivery, chromatography, and nanocomposite engineering due to their tunable size, high surface area, and inherent biocompatibility[1]. However, their native hydrophilic surface—densely populated with silanol (Si-OH) groups—often requires chemical modification to prevent aggregation in organic matrices and to introduce specific functional interactions[1].

Phenylhexylmethylchlorosilane (PHMCS, CAS 139989-80-3) is a highly specialized organosilane used for advanced surface engineering[2]. The molecule features a reactive chlorosilane headgroup that rapidly bonds to hydroxyl-rich surfaces, forming a robust covalent siloxane link[3]. The functional tail consists of a phenyl group attached to a flexible hexyl chain. This dual-functionality is highly sought after: the hexyl chain imparts significant steric bulk and hydrophobicity, while the phenyl group contributes to increased thermal stability and enables π-π interactions[3]. This specific surface chemistry is critical for applications requiring compatibility with organic matrices or for developing high-performance liquid chromatography (HPLC) stationary phases with strong recognition abilities for aromatic compounds[4].

Mechanistic Grounding & Causality

The covalent grafting of PHMCS onto a silica surface relies on a direct condensation reaction. The highly electrophilic silicon atom in the chlorosilane is attacked by the nucleophilic oxygen of the surface silanol groups. This results in the elimination of hydrogen chloride (HCl) and the formation of a stable siloxane (Si-O-Si) bond[5].

Unlike alkoxysilanes, which require a controlled amount of water for pre-hydrolysis, chlorosilanes are intrinsically reactive. The presence of water is fundamentally detrimental to this protocol; moisture promotes the rapid self-condensation (polymerization) of the silane in solution, leading to the formation of polysiloxane aggregates rather than a uniform, self-assembled monolayer on the nanoparticle surface[1]. Therefore, strict anhydrous conditions and the use of an acid scavenger are absolute causal requirements to drive the reaction forward safely and efficiently.

Mechanistic pathway of PHMCS reacting with surface silanols.

Materials and Reagents

-

Silica Nanoparticles (SiNPs): Native, unfunctionalized (e.g., 50-100 nm diameter).

-

Silane Agent: Phenylhexylmethylchlorosilane (PHMCS, >95% purity)[6].

-

Solvents: Anhydrous Toluene (stored over molecular sieves), Absolute Ethanol.

-

Acid Scavenger: Anhydrous Pyridine or Triethylamine (TEA).

-

Activation Reagent: 1 M Hydrochloric Acid (HCl).

Experimental Protocol

Workflow for the silanization of silica nanoparticles with PHMCS.

Step 1: Activation of Silica Nanoparticles

Objective: To clean the nanoparticle surface and maximize the density of available isolated silanol groups.

-

Disperse 2.0 g of SiNPs in 100 mL of a 1 M HCl solution. Sonicate for 30 minutes at room temperature[1].

-

Recover the nanoparticles by centrifugation (10,000 rpm for 15 minutes) and wash extensively with deionized water until the supernatant pH is neutral.

-

Dry the activated SiNPs in a vacuum oven at 120 °C for 12 hours.

-

Causality: Acid washing removes adsorbed metallic or organic impurities and fully hydroxylates the silica surface. The high-temperature vacuum drying removes physisorbed water (which would cause silane polymerization) while preserving the isolated silanol groups necessary for the subsequent grafting reaction.

Step 2: Anhydrous Silanization Reaction

Objective: To covalently graft PHMCS onto the activated silica surface without inducing silane self-polymerization.

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, disperse 1.0 g of the activated SiNPs in 50 mL of anhydrous toluene under a continuous nitrogen (N₂) or argon atmosphere[1].

-

Sonicate the sealed flask in an ultrasonic bath for 15 minutes to ensure uniform dispersion and break up aggregates.

-

Add 0.5 mL of anhydrous pyridine (acid scavenger) to the suspension.

-

Dropwise, add 1.0 mL of PHMCS to the suspension using an airtight syringe.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 18 hours under the inert atmosphere.

-

Causality: Anhydrous toluene and an inert atmosphere prevent the ingress of moisture, avoiding silane self-condensation[1]. The acid scavenger (pyridine) drives the reaction forward by neutralizing the highly corrosive HCl byproduct, preventing potential cleavage of the newly formed siloxane bonds and protecting the structural integrity of the silica[5].

Step 3: Purification and Recovery

Objective: To remove unreacted silane, pyridine-hydrochloride salts, and any physisorbed byproducts.

-

Cool the reaction mixture to room temperature.

-

Collect the functionalized nanoparticles by centrifugation (10,000 rpm for 15 minutes).

-

Wash the pellet sequentially with anhydrous toluene (3 times) and absolute ethanol (2 times)[1]. Resuspend the pellet via sonication during each washing step.

-

Causality: Sequential washing with solvents of varying polarity ensures the complete removal of both the non-polar unreacted silane (soluble in toluene) and the polar amine-hydrochloride salts (soluble in ethanol).

Step 4: Curing and Storage

-

Dry the purified nanoparticles in a vacuum oven at 80 °C for 12 hours.

-

Store the functionalized SiNPs in a sealed desiccator to prevent gradual surface degradation.

Characterization & Validation (Self-Validating System)

A robust experimental protocol must be self-validating. The success of the PHMCS surface modification is confirmed by tracking specific physicochemical changes before and after the reaction. The most definitive spectroscopic proof of successful silanization is the disappearance of the isolated Si-OH stretching peak at 3747 cm⁻¹ in Fourier Transform Infrared (FTIR) spectroscopy, coupled with the appearance of organic stretching bands[7].

Table 1: Quantitative Validation Metrics for PHMCS-Modified SiNPs

| Characterization Technique | Bare Silica Nanoparticles | PHMCS-Modified Silica Nanoparticles | Validation Criteria |

| FTIR Spectroscopy | Strong isolated Si-OH peak at 3747 cm⁻¹ | Absence of 3747 cm⁻¹ peak; Presence of C-H (2800-3000 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) | Confirms covalent consumption of silanols and successful grafting of phenylhexyl groups[7]. |

| Thermogravimetric Analysis (TGA) | < 2% mass loss (mostly residual physisorbed water) | 5% - 15% mass loss (between 200 °C and 600 °C) | Quantifies the organic grafting density on the nanoparticle surface. |

| Water Contact Angle | < 20° (Highly Hydrophilic) | > 90° (Hydrophobic) | Demonstrates the macroscopic reduction in surface energy due to the hexyl and phenyl tails[3]. |

| Dynamic Light Scattering (DLS) in Toluene | Poor dispersion, rapid sedimentation, large aggregate size | Stable dispersion, minimal sedimentation, hydrodynamic radius slightly increased by ~2-3 nm | Proves enhanced compatibility with non-polar organic matrices and confirms lack of cross-linking. |

References[3] Unlocking Material Potential: The Role of 6-Phenylhexyldimethylchlorosilane in Surface Engineering. nbinno.com. Link[4] 6-Phenylhexyltrichlorosilane CAS 18035 33 1. cfsilicones.com. Link[2] CAS 139989-80-3 Phenylhexylmethylchlorosilane - Organosilicon. alfa-chemistry.com. Link[6] Phenylhexylmethylchlorosilane, CasNo.139989-80-3 NovaChemistry United Kingdom. lookchem.com. Link[5] Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction. acs.org. Link[1] Application Notes: Functionalization of Silica Nanoparticles with Epoxy Silane. benchchem.com. Link[7] Abstract - Polymer(Korea). polymer-korea.or.kr. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-Phenylhexyltrichlorosilane CAS 18035 33 1 | Changfu Chemical [cfsilicones.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phenylhexylmethylchlorosilane, CasNo.139989-80-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 7. journal.polymer-korea.or.kr [journal.polymer-korea.or.kr]

Phenylhexylmethyl chlorosilane in the synthesis of silicone polymers

Application Note: Phenylhexylmethylchlorosilane in the Precision Synthesis of Bulky End-Capped Silicone Polymers

Executive Summary

The precise control of polysiloxane chain termination is critical in tailoring the physicochemical properties of advanced silicone fluids, elastomers, and resins. While trimethylchlorosilane (TMS-Cl) is the industry standard for end-capping, the use of specialized monofunctional silanes like Phenylhexylmethylchlorosilane (PHMCS) (CAS 139989-80-3) introduces bulky, sterically hindered end groups (1)[1]. This application note details the mechanistic rationale, comparative material advantages, and a self-validating experimental protocol for synthesizing phenylhexyl-capped polydimethylsiloxane (PDMS).

Mechanistic Principles of Bulky End-Capping

In silicone polymer synthesis, difunctional monomers (e.g., dimethyldichlorosilane) propagate the linear polymer chain, while monofunctional chlorosilanes act as chain terminators (2)[2]. PHMCS features a single reactive silicon-chlorine (Si-Cl) bond, alongside three distinct organic substituents: a methyl group, a phenyl group, and a hexyl chain.

Causality in Reaction Dynamics: When PHMCS is introduced to a silanol-terminated PDMS precursor, the electrophilic silicon atom of the chlorosilane undergoes nucleophilic attack by the terminal oxygen of the silanol group. This condensation reaction forms a stable siloxane (Si-O-Si) linkage and releases hydrogen chloride (HCl) as a byproduct (3)[3].